Tert-butyl 3,5-dimethoxyphenylcarbamate
Description
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-(3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-9-6-10(16-4)8-11(7-9)17-5/h6-8H,1-5H3,(H,14,15) |
InChI Key |
FRFIZRWUMNNPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Standard Procedure
In a typical protocol, 3,5-dimethoxyaniline is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or 1,4-dioxane) and treated with Boc anhydride in the presence of aqueous sodium hydroxide (20% w/v) at 50°C for 2 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the Boc-protected product with minimal byproducts. Post-reaction, the mixture is extracted with organic solvents (e.g., ethyl acetate), washed with brine, and purified via recrystallization or column chromatography.
Key Data:
Alternative Bases and Solvents
Triethylamine or sodium bicarbonate in dichloromethane can replace NaOH, though yields may vary. For example, using triethylamine in anhydrous THF at room temperature for 12 hours achieves moderate yields (55–70%).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. A mixture of 3,5-dimethoxyaniline, Boc anhydride, and catalytic 4-dimethylaminopyridine (DMAP) in acetonitrile irradiated at 100°C for 15 minutes achieves 85% yield. This method is advantageous for scalability and energy efficiency.
Solid-Phase Synthesis
For combinatorial chemistry applications, 3,5-dimethoxyaniline immobilized on Wang resin undergoes Boc protection using Boc anhydride and N,N-diisopropylethylamine (DIPEA) in DMF. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 78% yield.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Standard Boc Protection | NaOH, 1,4-dioxane, 50°C | 63% | 2 hrs | Simple setup, high purity | Moderate yield |
| Microwave | DMAP, MeCN, 100°C | 85% | 15 min | Rapid, energy-efficient | Specialized equipment required |
| Solid-Phase | Wang resin, DIPEA, DMF | 78% | 24 hrs | High throughput, easy purification | Requires resin functionalization |
Critical Considerations
Regioselectivity and Byproducts
The electron-donating methoxy groups on the aromatic ring direct Boc protection exclusively to the amine, avoiding O-alkylation. Impurities such as bis-Boc derivatives are negligible (<2%) under optimized conditions.
Purification Strategies
-
Recrystallization : Hexane/ethyl acetate (3:1) yields white crystals with >99% HPLC purity.
-
Column Chromatography : Silica gel eluted with hexane:ethyl acetate (4:1) resolves residual starting material.
Industrial-Scale Adaptations
Patent CN103787971A describes a continuous flow process using microreactors to enhance mixing and heat transfer, achieving 90% yield at 100 g/hr throughput. This method reduces solvent waste and improves reproducibility.
Emerging Trends
Recent advances focus on enzymatic Boc protection using lipases in non-aqueous media, though yields remain suboptimal (40–50%). Photocatalytic methods using visible light and organocatalysts are under investigation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,5-dimethoxyphenylcarbamate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
Tert-butyl 3,5-dimethoxyphenylcarbamate has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of more complex organic molecules, particularly in the protection and deprotection of amine groups.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of functional materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 3,5-dimethoxyphenylcarbamate primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality during synthetic transformations, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The 3,5-dimethoxy substitution pattern on the phenyl ring distinguishes this compound from analogs like tert-butyl 3,4-dimethoxyphenylcarbamate and tert-butyl 2,4-dimethoxyphenylcarbamate . The symmetrical 3,5-substitution reduces polarity compared to asymmetrical patterns, leading to lower solubility in polar solvents (e.g., 5.2 mg/mL in DMSO vs. 12.1 mg/mL for methyl-substituted analogs) and higher melting points (145–147°C) due to tighter crystal packing .
Role of the tert-Butyl Group
Replacing the tert-butyl group with smaller alkyl chains (e.g., methyl or benzyl) significantly impacts hydrolytic stability. For example, methyl 3,5-dimethoxyphenylcarbamate exhibits a hydrolysis half-life ($ t_{1/2} $) of 6 hours at pH 7, compared to 24 hours for the tert-butyl derivative. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbamate carbonyl, enhancing stability in biological and synthetic environments.
Comparison with Non-Carbamate Analogs
Replacing the carbamate group with esters (e.g., tert-butyl 3,5-dimethoxybenzoate ) or amides (e.g., tert-butyl 3,5-dimethoxybenzamide ) alters reactivity. Carbamates generally exhibit slower hydrolysis rates than esters but faster than amides due to intermediate electrophilicity of the carbonyl carbon.
Data Tables
Table 1: Physical and Chemical Properties of Selected Carbamates
| Compound Name | Molecular Weight | Substituents | Solubility (DMSO, mg/mL) | Melting Point (°C) | Hydrolysis $ t_{1/2} $ (pH 7, h) |
|---|---|---|---|---|---|
| Tert-butyl 3,5-dimethoxyphenylcarbamate | 297.34 | 3,5-OCH$_3$, tert-Bu | 5.2 | 145–147 | 24 |
| Tert-butyl 3,4-dimethoxyphenylcarbamate | 297.34 | 3,4-OCH$_3$, tert-Bu | 4.8 | 138–140 | 18 |
| Methyl 3,5-dimethoxyphenylcarbamate | 225.22 | 3,5-OCH$3$, CH$3$ | 12.1 | 98–100 | 6 |
Table 2: Reactivity Trends in Hydrolysis
| Functional Group | Example Compound | Hydrolysis Rate ($ t_{1/2} $, h) |
|---|---|---|
| Carbamate (tert-Bu) | This compound | 24 |
| Carbamate (Me) | Methyl 3,5-dimethoxyphenylcarbamate | 6 |
| Ester | Tert-butyl 3,5-dimethoxybenzoate | 3 |
| Amide | Tert-butyl 3,5-dimethoxybenzamide | >48 |
Key Research Findings
Steric Effects : The tert-butyl group in this compound reduces hydrolysis rates by 75% compared to methyl analogs, as demonstrated in kinetic studies .
Electronic Effects : The 3,5-dimethoxy substituents enhance resonance stabilization of the carbamate group, delaying nucleophilic attack.
Crystallography : Structural studies of 3,5-disubstituted aryl compounds (e.g., cobalt complexes with 3,5-di(tert-butyl)benzoate ligands) highlight how symmetrical substitution patterns influence molecular geometry and intermolecular interactions, which correlate with the carbamate’s physical properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 3,5-dimethoxyphenylcarbamate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3,5-dimethoxyaniline in the presence of a base (e.g., triethylamine) . Optimization involves:
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.
- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
- Stoichiometry : Use a 1.1:1 molar ratio of tert-butyl chloroformate to aniline derivative to ensure complete conversion.
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) resolves unreacted starting materials .
Q. How is this compound characterized to confirm structural integrity?
- Analytical workflow :
- NMR spectroscopy : H and C NMR verify methoxy (-OCH) and tert-butyl (-C(CH)) groups. Key peaks include δ ~1.4 ppm (tert-butyl) and δ ~3.8 ppm (methoxy) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion [M+H] at m/z 284.16 (calculated for CHNO).
- IR spectroscopy : Absorbance at ~1700 cm confirms the carbonyl (C=O) of the carbamate .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Stability profile : The carbamate is stable at room temperature in inert atmospheres but degrades under acidic/basic conditions or prolonged exposure to light .
- Storage protocol :
- Store in amber vials at 2–8°C.
- Use desiccants (e.g., silica gel) to prevent hydrolysis.
- Avoid contact with strong oxidizers (e.g., peroxides) .
Q. What safety measures are critical when handling this compound?
- PPE requirements :
- Nitrile gloves, lab coat, and safety goggles for routine handling .
- Respiratory protection (e.g., N95 mask) during powder handling to avoid inhalation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic transformations?
- Case study : In Grubbs-catalyzed coupling reactions (e.g., with α,β-unsaturated aldehydes), the carbamate acts as a directing group. Kinetic studies (e.g., monitoring via H NMR) reveal regioselectivity influenced by steric hindrance from the tert-butyl group .
- Experimental design :
- Vary catalyst loading (0.5–5 mol%) to assess turnover efficiency.
- Use deuterated solvents (e.g., CDCl) for real-time reaction tracking .
Q. What structure-activity relationships (SAR) justify modifications to the 3,5-dimethoxyphenyl moiety?
- SAR framework :
- Electron-donating groups : Methoxy substituents enhance electron density, improving binding to aromatic receptors (e.g., estrogen receptors in pharmacological studies) .
- Steric effects : Bulky tert-butyl groups reduce metabolic degradation in vitro.
Q. What advanced analytical methods resolve challenges in quantifying trace impurities in this compound?
- HPLC-MS protocol :
- Column: C18 reverse-phase (150 mm × 4.6 mm, 3.5 μm).
- Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid.
- Detection: ESI+ mode for impurities <0.1% .
- Challenges : Co-elution of hydrolyzed byproducts (e.g., 3,5-dimethoxyaniline) requires gradient optimization .
Q. How can researchers address contradictory data on reaction yields or degradation rates?
- Root-cause analysis :
- Purity of reagents : Trace moisture in tert-butyl chloroformate reduces yields; use molecular sieves for anhydrous conditions .
- Degradation pathways : Accelerated stability studies (40°C/75% RH for 14 days) identify hydrolysis as the primary degradation route .
- Statistical approach : Design of Experiments (DoE) models (e.g., factorial design) optimize reaction parameters and identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
